4-Piperidinone, 1-methyl-3-(1-methylethyl)-2,6-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidinone, 1-methyl-3-(1-methylethyl)-2,6-diphenyl- is a complex organic compound with a unique structure that includes a piperidinone ring substituted with methyl, isopropyl, and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinone, 1-methyl-3-(1-methylethyl)-2,6-diphenyl- typically involves multi-step organic reactions. One common method includes the condensation of appropriate ketones and amines under controlled conditions. The reaction may require catalysts such as acids or bases to facilitate the formation of the piperidinone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Piperidinone, 1-methyl-3-(1-methylethyl)-2,6-diphenyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Piperidinone, 1-methyl-3-(1-methylethyl)-2,6-diphenyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Piperidinone, 1-methyl-3-(1-methylethyl)-2,6-diphenyl- involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact mechanism may depend on the context of its use, such as its role in a chemical reaction or its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Piperidinone, 1-methyl-: This compound has a similar piperidinone ring but lacks the isopropyl and diphenyl substitutions.
N-Methyl-4-piperidone: Another similar compound with a simpler structure, often used in organic synthesis.
Uniqueness
4-Piperidinone, 1-methyl-3-(1-methylethyl)-2,6-diphenyl- is unique due to its specific substitutions, which confer distinct chemical and physical properties
Properties
CAS No. |
57162-40-0 |
---|---|
Molecular Formula |
C21H25NO |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
1-methyl-2,6-diphenyl-3-propan-2-ylpiperidin-4-one |
InChI |
InChI=1S/C21H25NO/c1-15(2)20-19(23)14-18(16-10-6-4-7-11-16)22(3)21(20)17-12-8-5-9-13-17/h4-13,15,18,20-21H,14H2,1-3H3 |
InChI Key |
OPTLBBXKDIJITE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(N(C(CC1=O)C2=CC=CC=C2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.